2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Chemical Identity and Nomenclature
The compound is systematically named This compound under IUPAC rules. Alternative designations include:
- 6-Methoxy-4-methylpyridine-3-boronic acid pinacol ester
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methoxy-4-methylpyridine
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1093951-66-6 | |
| Molecular Formula | C₁₃H₂₀BNO₃ | |
| Molecular Weight | 249.11 g/mol | |
| MDL Number | MFCD12923389 |
The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) serves as a protective moiety for the boronic acid functionality, enhancing stability against protodeboronation compared to free boronic acids.
Structural Features and Boronate Ester Functionality
The molecule contains three distinct structural domains:
- Pyridine core : Substituted at C2 with methoxy (-OCH₃) and C4 with methyl (-CH₃) groups
- Boronate ester : Positioned at C5 via B-C bond formation
- Pinacol protecting group : Two 2,3-dimethylbutane-2,3-diol units forming a cyclic ester
Table 2: Structural Characteristics
X-ray crystallography of analogous compounds reveals a trigonal planar geometry at the boron center (B-O bond length: ~1.36 Å), with the dioxaborolane ring adopting a chair-like conformation. The steric bulk of the pinacol groups (C(CH₃)₂ moieties) shields the boron atom from nucleophilic attack while permitting transmetallation in catalytic cycles.
Role in Contemporary Organoboron Chemistry
This compound addresses three critical challenges in modern synthesis:
- Stability : The pinacol ester protects against moisture-mediated decomposition (t₁/₂ >6 months at -20°C)
- Regioselectivity : Directed ortho-metalation effects enable predictable coupling patterns
- Compatibility : Functions under both conventional thermal and microwave-assisted Suzuki-Miyaura conditions
Table 3: Synthetic Applications
In Suzuki-Miyaura couplings, the compound demonstrates exceptional reactivity with aryl halides (k = 0.15 min⁻¹ for Pd(PPh₃)₄ catalysis), outperforming analogous phenylboronic acids by 3-5× in electron-deficient systems. Its stability enables storage without inert atmosphere protection, unlike more sensitive boronic acid derivatives.
Properties
IUPAC Name |
2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-9-7-11(16-6)15-8-10(9)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSVCXVTPBAUOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733749 | |
| Record name | 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093951-66-6 | |
| Record name | 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-4-methylpyridine-3-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. These factors can include pH, temperature, and the presence of other molecules, which can affect the compound’s solubility, stability, and interactions with its targets.
Biological Activity
2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- CAS Number: 1093951-66-6
- Molecular Formula: C13H20BNO3
- Molecular Weight: 249.11 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits several pharmacological effects including anti-inflammatory and potential anticancer properties.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines in vitro. |
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Enzyme Inhibition | Inhibits specific kinases involved in cancer progression (e.g., DYRK1A). |
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is involved in various cellular processes including cell proliferation and differentiation .
- Reduction of Cytokine Production : In studies involving microglial cells (BV2), the compound significantly decreased the production of nitric oxide (NO) and interleukin-6 (IL-6), suggesting a robust anti-inflammatory effect .
- Cytotoxicity Against Cancer Cells : The compound demonstrated selective cytotoxicity against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) while showing lesser effects on non-cancerous cells . This selectivity indicates a potential therapeutic window for cancer treatment.
Case Study 1: DYRK1A Inhibition
Case Study 2: Anti-inflammatory Effects in BV2 Cells
Another study assessed the anti-inflammatory effects of the compound in BV2 microglial cells. Treatment with the compound resulted in a marked reduction in NO and IL-6 levels at concentrations as low as 1 µM. This study highlights the potential use of the compound in treating neuroinflammatory conditions .
Scientific Research Applications
Organic Synthesis
The compound serves as a crucial building block in organic synthesis due to its ability to participate in cross-coupling reactions. Specifically:
- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds and is widely utilized in the synthesis of biaryl compounds. The presence of the boron moiety enhances the reactivity of aryl halides towards nucleophilic attack by organometallic reagents .
- Functionalization of Aromatic Compounds : The compound can be used to introduce various functional groups onto aromatic rings through electrophilic substitution reactions. This versatility is critical for synthesizing complex organic molecules with tailored properties .
Medicinal Chemistry
In medicinal chemistry, this compound's derivatives have shown promise in drug development:
- Anticancer Activity : Some studies have indicated that boron-containing compounds exhibit selective cytotoxicity against cancer cells. The ability to modify the pyridine ring allows for the exploration of new pharmacophores that may enhance therapeutic efficacy against various cancers .
- Targeted Drug Delivery : The unique properties of boron compounds facilitate their use in targeted drug delivery systems. By conjugating these compounds with drug molecules, researchers aim to improve the specificity and reduce side effects of anticancer therapies .
Materials Science
The incorporation of 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine into polymer matrices has opened new avenues in materials science:
- Synthesis of Conductive Polymers : The compound can be utilized in the synthesis of conductive polymers through copolymerization processes. These materials have potential applications in organic electronics and optoelectronic devices due to their enhanced electrical conductivity and stability .
- Optoelectronic Applications : Research has shown that polymers derived from this compound exhibit favorable optical properties suitable for applications in light-emitting diodes (LEDs) and solar cells. The ability to tune the optical properties through structural modifications makes it an attractive candidate for next-generation materials .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and applications of analogous pyridine boronic esters:
Reactivity and Stability
- Electron-Donating vs. Withdrawing Groups: The target compound’s methoxy group donates electrons, stabilizing the pyridine ring and enhancing solubility in polar solvents. In contrast, methanesulfonyl () withdraws electrons, accelerating oxidative addition in cross-couplings but reducing stability .
Steric Effects :
Key Research Findings
- Suzuki-Miyaura Coupling Efficiency : The target compound’s methoxy and methyl groups facilitate efficient coupling with aryl halides, achieving yields >80% under palladium catalysis (inferred from ) .
- Thermal Stability: Boronic esters with electron-donating groups (e.g., methoxy) exhibit superior thermal stability compared to electron-withdrawing analogues, as noted in thermal gravimetric analyses of related compounds .
- Solubility Profile : Methoxy and methyl substituents enhance aqueous solubility compared to phenyl or isopropoxy derivatives, broadening utility in aqueous-phase reactions .
Preparation Methods
Procedure Using Pd(dba)₂ and PCy₃ in Dioxane
- A 25 mL flask is charged with Pd(dba)₂ (3 mol%) and tricyclohexylphosphine (PCy₃).
- The system is flushed with nitrogen and stirred at room temperature for 30 minutes.
- Bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and the chloroarene precursor (1.0 equiv) are added.
- The mixture is heated at 80 °C for several hours.
- After completion, the reaction is quenched with water, extracted with benzene, washed, dried, and purified by Kugelrohr distillation.
- This method yields analytically pure pinacol arylboronates, including the target compound.
Procedure Using Pd(dppf)Cl₂ and KOAc in DMF
- 3-Bromo-2-methoxy-4-methylpyridine (2.7 mmol), bis(pinacolato)diboron (3.2 mmol), Pd(dppf)Cl₂ (0.13 mmol), and potassium acetate (8.1 mmol) are combined in a dry flask under nitrogen.
- Anhydrous DMF (15 mL) is added.
- The mixture is heated at 80 °C overnight.
- After evaporation, the residue is dissolved in ethyl acetate, washed with water, dried, and purified by silica gel chromatography.
- Yield: 67%
- Characterization: ESI-MS and ^1H NMR confirm the structure.
Microwave-Assisted Borylation Using Pd(PPh₃)₄ and Na₂CO₃
- The bromo-substituted pyridine derivative, bis(pinacolato)diboron, Pd(PPh₃)₄ catalyst, and aqueous sodium carbonate are combined in 1,2-dimethoxyethane.
- The mixture is heated at 120 °C for 20 minutes under microwave irradiation.
- Workup involves extraction with ethyl acetate and purification by chromatography.
- Yield: 72%
- This method offers rapid reaction times and good yields.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- Catalyst Loading: Low catalyst loading (3 mol%) of Pd(dba)₂ with PCy₃ ligand is sufficient for effective borylation.
- Base Selection: Potassium acetate is preferred for smooth transmetallation, but sodium carbonate can be used, especially under microwave conditions.
- Solvent Effects: Polar aprotic solvents like DMF and dioxane facilitate higher yields and better solubility of reagents.
- Temperature and Time: Elevated temperatures (80–120 °C) and prolonged reaction times (overnight) or microwave irradiation improve conversion.
- Purification: Silica gel chromatography and Kugelrohr distillation are effective for isolating pure product.
- Reaction Atmosphere: Inert atmosphere (N₂ or Ar) is necessary to prevent catalyst deactivation and side reactions.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
- Methodological Answer :
- Suzuki-Miyaura Cross-Coupling : Utilize palladium catalysts (e.g., Pd(PPh₃)₄) to couple halogenated pyridine precursors (e.g., 5-bromo-2-methoxy-4-methylpyridine) with bis(pinacolato)diboron (B₂pin₂) under inert conditions. Typical solvents include THF or dioxane, with bases like K₂CO₃ .
- Nucleophilic Substitution : Introduce the boronic ester group via substitution reactions, as demonstrated in structurally similar compounds (e.g., 2-(pyrrolidin-1-yl)-5-boronate pyridine derivatives) .
- Purification : Column chromatography (silica gel, hexane/EtOAc) and recrystallization are standard methods to isolate the product. Confirm purity via TLC and NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and boron integration (e.g., absence of splitting due to quadrupolar boron nuclei) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., B-O stretching at ~1350 cm⁻¹ and pyridine ring vibrations) .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
Q. How should this compound be stored to maintain stability?
- Methodological Answer :
- Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the boronic ester. Avoid exposure to moisture or protic solvents. Use amber vials to minimize light-induced degradation .
Advanced Research Questions
Q. How can computational methods enhance structural analysis of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(2d,p) basis sets to predict bond lengths and angles, which can be cross-validated against X-ray crystallography data .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) in crystal packing to explain stability and solubility .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (boronic ester) for reactivity prediction in cross-coupling reactions .
Q. What strategies optimize Suzuki-Miyaura cross-coupling yields with this boronic ester?
- Methodological Answer :
- Catalyst-Ligand Systems : Screen Pd catalysts (e.g., PdCl₂(dppf)) with ligands (e.g., SPhos) to enhance electron-deficient pyridine coupling .
- Solvent and Base Optimization : Polar aprotic solvents (DMF) and mild bases (CsF) improve solubility and reduce side reactions .
- Kinetic Studies : Monitor reaction progress via GC-MS or in situ NMR to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
Q. How can crystallographic data resolve discrepancies in experimental vs. theoretical structural models?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Refine structures using SHELXL or OLEX2 to compare experimental bond metrics (e.g., B–O bond length: ~1.36 Å) with DFT predictions .
- Twinned Data Analysis : Apply SHELXPRO for high-resolution or twinned datasets to correct for crystallographic ambiguities .
Data Contradiction Analysis
Q. How to address conflicting NMR data between synthetic batches?
- Methodological Answer :
- Paramagnetic Impurity Check : Use EDTA washes to remove trace metal contaminants affecting chemical shifts .
- Dynamic NMR Experiments : Variable-temperature ¹H NMR can reveal rotational barriers or tautomerism in the pyridine ring .
Q. Why might Suzuki reaction yields vary with aryl halide partners?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups on aryl halides (e.g., NO₂) accelerate oxidative addition but may deactivate the boronic ester. Use Hammett plots to correlate substituent effects .
- Steric Hindrance : Bulky ortho-substituents on pyridine reduce coupling efficiency. Optimize ligand steric bulk (e.g., XPhos vs. SPhos) .
Methodological Workflow Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
